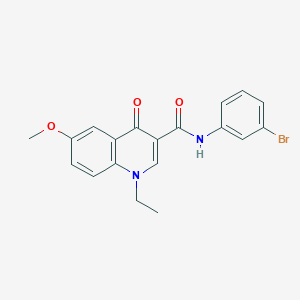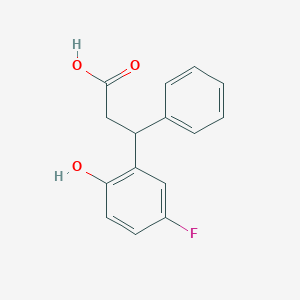![molecular formula C22H23N3O3S B11463493 7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11463493.png)
7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a thiazolo[4,5-b]pyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiazoles, and pyridines. Key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the phenylamino group.
Cyclization: reactions to form the thiazolo[4,5-b]pyridine core.
Etherification: to attach the propan-2-yloxy group.
Methoxylation: to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: on enzymes, inhibiting or modulating their activity.
Interacting with receptors: on cell surfaces, triggering or blocking signaling pathways.
Modulating gene expression: by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: can be compared with other compounds that have similar structures or biological activities:
Thiazolo[4,5-b]pyridines: These compounds share the same core structure and may have similar biological activities.
Phenylamino derivatives: Compounds with phenylamino groups often exhibit significant biological activity.
Methoxy-substituted compounds: The presence of methoxy groups can influence the compound’s solubility, stability, and biological activity.
List of Similar Compounds
- 7-[4-methoxyphenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- 7-[4-methoxy-3-(ethoxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- 7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
These similar compounds highlight the versatility and potential of the thiazolo[4,5-b]pyridine core structure in developing new molecules with diverse applications.
Properties
Molecular Formula |
C22H23N3O3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-anilino-7-(4-methoxy-3-propan-2-yloxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C22H23N3O3S/c1-13(2)28-18-11-14(9-10-17(18)27-3)16-12-19(26)24-21-20(16)29-22(25-21)23-15-7-5-4-6-8-15/h4-11,13,16H,12H2,1-3H3,(H,23,25)(H,24,26) |
InChI Key |
DVZOXZSTJSRUON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11463416.png)
![5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11463421.png)


![Methyl 6-(furan-2-ylcarbonyl)-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11463447.png)
![2-Methoxyethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11463448.png)
![4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11463455.png)

![N-[1-(4-methoxyphenyl)propan-2-yl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11463463.png)
![6-Tert-butyl-2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11463473.png)
![9,17-bis(4-fluorophenyl)-12,14-dimethyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11463480.png)
![ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11463485.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B11463496.png)
![2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11463511.png)
